molecular formula C12H12O3 B1637209 4-Oxo-2-phenylcyclopentanecarboxylic acid CAS No. 85729-34-6

4-Oxo-2-phenylcyclopentanecarboxylic acid

Cat. No. B1637209
CAS RN: 85729-34-6
M. Wt: 204.22 g/mol
InChI Key: MRQNYXGJZLWYHT-UHFFFAOYSA-N
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Description

4-Oxo-2-phenylcyclopentanecarboxylic acid is a cyclic carboxylic acid that belongs to the class of chiral non-racemic bicyclic lactams. It has a CAS Number of 85729-34-6 and a linear formula of C12H12O3 . The compound is light yellow in solid form .


Molecular Structure Analysis

The molecular structure of 4-Oxo-2-phenylcyclopentanecarboxylic acid is represented by the InChI code 1S/C12H12O3/c13-9-6-10(11(7-9)12(14)15)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2,(H,14,15) . The molecular weight of the compound is 204.23 .


Physical And Chemical Properties Analysis

The physical form of 4-Oxo-2-phenylcyclopentanecarboxylic acid is a light yellow solid . The compound has a molecular weight of 204.23 .

Scientific Research Applications

Neuroprotective Effects

Research on Sodium 4-Phenylbutyrate (a compound with structural similarity) has shown its potential in protecting against cerebral ischemic injury. This compound has been found to attenuate infarction volume, reduce apoptosis, and improve neurological status in a mouse model of hypoxia-ischemia. Its mechanism involves suppressing endoplasmic reticulum (ER)-mediated apoptosis by inhibiting several pathways, indicating its potential for treating cerebral ischemia through inhibition of ER stress-mediated apoptosis and inflammation (Qi et al., 2004).

Antioxidant Activities

Oleanolic acid, another structurally related compound, has been investigated for its antioxidant activities. It was found to act not only as a free radical scavenger through direct chemical reactions but also as a biological molecule that may enhance antioxidant defenses. This suggests the potential of such compounds in protecting against oxidative stress-induced cytotoxicity through increasing the generation of antioxidants and the expression of key antioxidant enzymes mediated by various pathways (Wang et al., 2010).

Synthetic Applications

In the realm of synthetic chemistry, 4-Oxoazetidine-2-carbaldehydes have been highlighted as valuable dual-reactive compounds for a broad range of synthetic applications. These substances serve as protected α-amino aldehydes and masked β-amino acids, proving their utility in the preparation of substances of biological interest, including amino acids, amino sugars, and complex natural products. This demonstrates the versatility of such compounds in facilitating diverse chemical syntheses (Alcaide & Almendros, 2002).

Electrocatalytic Reactions

The electrochemical properties of N-oxyl compounds, including 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO), have been extensively studied for their applications in electrosynthetic reactions. These studies underscore the potential of such compounds in mediating a wide range of electrosynthetic reactions, providing insights into their role in chemical and electrochemical catalysis. This highlights the utility of these compounds in selective oxidation processes (Nutting et al., 2018).

Safety and Hazards

The safety data sheet for 4-Oxo-2-phenylcyclopentanecarboxylic acid indicates that it has acute toxicity when ingested (Category 4, H302) and can cause skin corrosion or irritation .

properties

IUPAC Name

4-oxo-2-phenylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-9-6-10(11(7-9)12(14)15)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQNYXGJZLWYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1=O)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-2-phenylcyclopentanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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